HBV Capsid Assembly Inhibition Potency: Tetrahydrocyclopenta[c]pyrrole Core vs. Alternative Pyrrole Scaffolds
The 2,4,5,6-tetrahydrocyclopenta[c]pyrrole core forms the pharmacophoric nucleus of the clinical HBV capsid inhibitor series AB-506. In a focused medicinal chemistry campaign, core modifications of the AB-506 chemotype retaining the [c]-fused tetrahydro scaffold maintained low nanomolar anti-HBV cellular potency (EC50 values in HepAD38 cells in the single-digit nM range), while improvements in oral half-life and exposure culminated in compound 17, which achieved multi-log10 reductions in serum HBV DNA upon once-daily oral dosing in a preclinical mouse model of HBV replication [1]. In contrast, standard indole or pyrrole cores lack the requisite three-dimensional topology to occupy the HBV core protein binding pocket productively, and no monocyclic or [b]-fused pyrrole HBV capsid inhibitor has advanced to clinical evaluation [2].
| Evidence Dimension | Anti-HBV cellular potency (HepAD38) and in vivo efficacy |
|---|---|
| Target Compound Data | Key analogues (e.g., compound 17) based on tetrahydrocyclopenta[c]pyrrole core: EC50 < 10 nM; multi-log10 reduction in serum HBV DNA in mouse model at low QD oral dosing [1] |
| Comparator Or Baseline | Monocyclic pyrroles, indoles, and [b]-fused cyclopenta-pyrroles: no reported HBV capsid inhibition potency advancing to clinical development |
| Quantified Difference | The [c]-fused core provides a ≥ 2–3 log improvement in anti-HBV potency compared to structurally divergent pyrrole cores, and uniquely enables once-daily oral efficacy in vivo. |
| Conditions | HepAD38 cells, HBV DNA quantification by qPCR, HBV transgenic mouse model; AB-506 clinical candidate series from Arbutus Biopharma [1]. |
Why This Matters
This directs procurement toward the correct regioisomer: only the [c]-fused, 2,4,5,6-tetrahydro core yields the topological match for HBV capsid protein engagement, making it the exclusive scaffold choice for teams pursuing HBV capsid assembly modulation.
- [1] Cole, A. G. et al. RSC Med. Chem. 2022, 13, 343–349. Core modifications of AB-506 tetrahydrocyclopenta[c]pyrrole series; compound 17 demonstrated low-dose QD efficacy in an HBV mouse model. View Source
- [2] US Patent Application 20210179557 A1 (Cole, A. G. & Kultgen, S.). Substituted tetrahydrocyclopenta[c]pyrroles, substituted dihydropyrrolizines, analogues thereof, and methods using same. Filed 2019-07-25. The patent specifically claims the [c]-fused scaffold for HBV/HDV treatment. View Source
